molecular formula C23H22N2O2 B11418902 2-(4-methoxybenzyl)-1-(2-phenoxyethyl)-1H-benzimidazole

2-(4-methoxybenzyl)-1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No.: B11418902
M. Wt: 358.4 g/mol
InChI Key: JBOJDDQXRWTUIV-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core, which is a heterocyclic aromatic organic compound, substituted with methoxyphenyl and phenoxyethyl groups. The presence of these substituents imparts specific chemical and physical properties to the molecule, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the benzodiazole core with a methoxybenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Phenoxyethyl Group: The final step involves the nucleophilic substitution reaction where the benzodiazole derivative reacts with a phenoxyethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzodiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of aminobenzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-benzimidazole
  • 2-(4-Methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-[(4-Methoxyphenyl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of methoxyphenyl and phenoxyethyl groups on the benzodiazole core enhances its potential for diverse chemical reactions and applications in various fields.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C23H22N2O2/c1-26-19-13-11-18(12-14-19)17-23-24-21-9-5-6-10-22(21)25(23)15-16-27-20-7-3-2-4-8-20/h2-14H,15-17H2,1H3

InChI Key

JBOJDDQXRWTUIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4

Origin of Product

United States

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